molecular formula C13H15N3O B4889441 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide

2-cyano-3-[(2-phenylethyl)amino]-2-butenamide

Cat. No. B4889441
M. Wt: 229.28 g/mol
InChI Key: DCNMDQUZPDIMOB-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-[(2-phenylethyl)amino]-2-butenamide, also known as PB28, is a nonsteroidal antiandrogen (NSAA) drug that has been studied for its potential use in the treatment of prostate cancer. It was first synthesized in 2007 and has since been the subject of numerous scientific studies.

Mechanism of Action

2-cyano-3-[(2-phenylethyl)amino]-2-butenamide works by blocking the androgen receptor, which is a key driver of prostate cancer growth. By blocking the androgen receptor, 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide prevents the growth of prostate cancer cells and can also make them more sensitive to radiation therapy.
Biochemical and Physiological Effects:
2-cyano-3-[(2-phenylethyl)amino]-2-butenamide has been shown to have a number of biochemical and physiological effects. For example, it has been shown to decrease the levels of prostate-specific antigen (PSA), which is a marker of prostate cancer progression. 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide has also been shown to decrease the levels of androgen receptor protein in prostate cancer cells, which can help to prevent the growth of these cells.

Advantages and Limitations for Lab Experiments

One advantage of 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide is that it has been shown to be effective at inhibiting the growth of prostate cancer cells in vitro and in vivo. This makes it a useful tool for studying the mechanisms of prostate cancer growth and for developing new treatments for the disease. However, one limitation of 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide is that it can be toxic to normal cells at high concentrations, which can make it difficult to use in certain experiments.

Future Directions

There are a number of future directions for research on 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide. One area of interest is the development of new drugs that are based on the structure of 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide but have improved efficacy and safety profiles. Another area of interest is the study of the mechanisms of action of 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide and how it can be used in combination with other drugs to improve the treatment of prostate cancer. Finally, there is a need for further research on the potential use of 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide in the treatment of other types of cancer.

Synthesis Methods

The synthesis of 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide involves several steps, including the reaction of 2-bromo-3-cyanobutene with 2-phenylethylamine to form 2-cyano-3-[(2-phenylethyl)amino]-2-butene. This compound is then reacted with acetic anhydride to produce the final product, 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide.

Scientific Research Applications

2-cyano-3-[(2-phenylethyl)amino]-2-butenamide has been studied extensively for its potential use in the treatment of prostate cancer. It has been shown to inhibit the growth of prostate cancer cells in vitro and in vivo, and has also been shown to increase the sensitivity of prostate cancer cells to radiation therapy. In addition, 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide has been studied for its potential use in the treatment of other cancers, such as breast cancer and ovarian cancer.

properties

IUPAC Name

(E)-2-cyano-3-(2-phenylethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-10(12(9-14)13(15)17)16-8-7-11-5-3-2-4-6-11/h2-6,16H,7-8H2,1H3,(H2,15,17)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNMDQUZPDIMOB-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)N)NCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C#N)\C(=O)N)/NCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5791259

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